N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
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Overview
Description
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a compound belonging to the class of imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. These compounds are known for their significant biological and therapeutic value, making them of great interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the one-pot tandem cyclization/bromination of α-bromoketones and 2-aminopyridines in ethyl acetate with TBHP, leading to the formation of 3-bromoimidazopyridines .
Chemical Reactions Analysis
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), TBHP, and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP can lead to the formation of 3-bromoimidazopyridines .
Scientific Research Applications
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has a wide range of scientific research applications. In medicinal chemistry, it is recognized as a valuable scaffold due to its biological properties. It is used in the development of pharmaceutical molecules with therapeutic potential. Additionally, imidazopyridines are utilized in material science because of their structural characteristics . The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules in organic chemistry .
Mechanism of Action
The mechanism of action of N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, docking studies have shown that compounds containing imidazopyridine scaffolds can interact with amino acid residues in proteins, leading to potential inhibitory effects on biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds share the imidazopyridine scaffold but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-10(15)13-9-7-12-11-8(2)5-4-6-14(9)11/h3-7H,1H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYKTJPEZDMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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